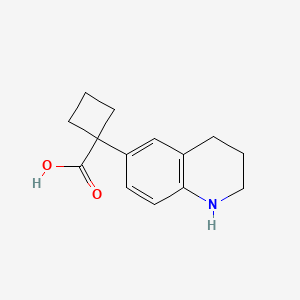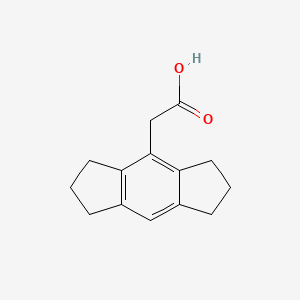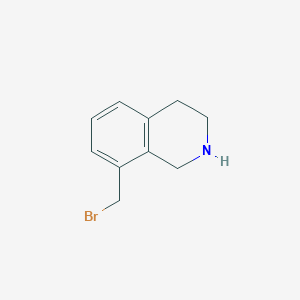
1-(1,2,3,4-Tetrahydroquinolin-6-yl)cyclobutane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,2,3,4-Tetrahydroquinolin-6-yl)cyclobutane-1-carboxylic acid is a compound that features a cyclobutane ring attached to a tetrahydroquinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2,3,4-Tetrahydroquinolin-6-yl)cyclobutane-1-carboxylic acid typically involves multicomponent reactions. One common method includes the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These reactions often involve the direct coupling of the C(sp3)–H bond of tetrahydroquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
the principles of green chemistry and sustainable synthetic methodologies, such as multicomponent reactions, are likely employed to improve atom economy, selectivity, and yield .
化学反应分析
Types of Reactions
1-(1,2,3,4-Tetrahydroquinolin-6-yl)cyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclobutane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP)
Reduction: Sodium borohydride (NaBH4)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroquinoline derivatives.
科学研究应用
1-(1,2,3,4-Tetrahydroquinolin-6-yl)cyclobutane-1-carboxylic acid has several scientific research applications:
作用机制
The mechanism of action of 1-(1,2,3,4-Tetrahydroquinolin-6-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, including enzyme activity and receptor binding. The exact molecular targets and pathways are still under investigation, but it is believed to interact with key proteins involved in inflammation and neurological functions .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydroquinoline structure and is known for its biological activities.
Cyclobutane-1-carboxylic acid: Contains the cyclobutane ring and is used in various synthetic applications.
Uniqueness
1-(1,2,3,4-Tetrahydroquinolin-6-yl)cyclobutane-1-carboxylic acid is unique due to the combination of the tetrahydroquinoline and cyclobutane moieties, which confer distinct chemical and biological properties.
属性
分子式 |
C14H17NO2 |
|---|---|
分子量 |
231.29 g/mol |
IUPAC 名称 |
1-(1,2,3,4-tetrahydroquinolin-6-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C14H17NO2/c16-13(17)14(6-2-7-14)11-4-5-12-10(9-11)3-1-8-15-12/h4-5,9,15H,1-3,6-8H2,(H,16,17) |
InChI 键 |
VKIDAMYQSUSZOB-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=CC(=C2)C3(CCC3)C(=O)O)NC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-Hydroxy-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12976569.png)


![tert-Butyl ((2-azaspiro[4.5]decan-4-yl)methyl)carbamate](/img/structure/B12976578.png)




![1,2,4-Trimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B12976620.png)
